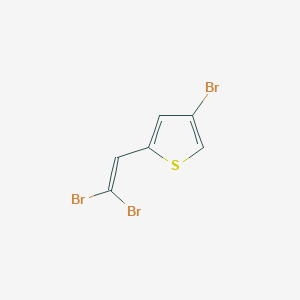methyl}phenol](/img/structure/B13172831.png)
4-{[(Furan-2-ylmethyl)amino](phenyl)methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Furan-2-ylmethyl)aminomethyl}phenol typically involves the reaction of furan-2-carbaldehyde with aniline in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming an imine intermediate, which is subsequently reduced to yield the final product. Common reducing agents used in this process include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
On an industrial scale, the production of 4-{(Furan-2-ylmethyl)aminomethyl}phenol can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
4-{(Furan-2-ylmethyl)aminomethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine intermediate can be reduced to form the final product.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: The final product, 4-{(Furan-2-ylmethyl)aminomethyl}phenol.
Substitution: Halogenated derivatives of the furan ring.
科学研究应用
4-{(Furan-2-ylmethyl)aminomethyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 4-{(Furan-2-ylmethyl)aminomethyl}phenol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls, ultimately leading to cell death.
相似化合物的比较
Similar Compounds
- **4-[(Furan-2-ylmethyl)-amino]-phenol
- **4-([(Furan-2-ylmethyl)-amino]-methyl)-2,6-dimethoxy-phenol
Uniqueness
4-{(Furan-2-ylmethyl)aminomethyl}phenol is unique due to its specific structure, which combines a phenol group with a furan ring via an amino linkage. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, its ability to undergo electrophilic substitution reactions on the furan ring makes it a versatile building block for the synthesis of more complex molecules.
属性
分子式 |
C18H17NO2 |
|---|---|
分子量 |
279.3 g/mol |
IUPAC 名称 |
4-[(furan-2-ylmethylamino)-phenylmethyl]phenol |
InChI |
InChI=1S/C18H17NO2/c20-16-10-8-15(9-11-16)18(14-5-2-1-3-6-14)19-13-17-7-4-12-21-17/h1-12,18-20H,13H2 |
InChI 键 |
HZXDNLZZANZGAF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)NCC3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


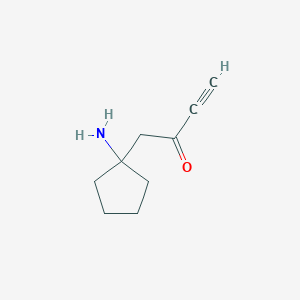
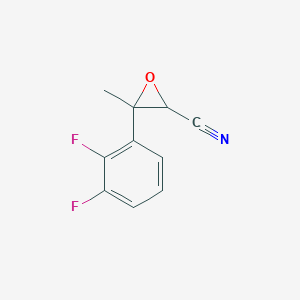
![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13172759.png)
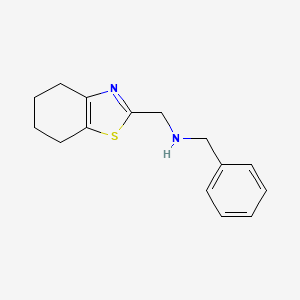

![[1-(Chloromethyl)cyclohexyl]benzene](/img/structure/B13172778.png)
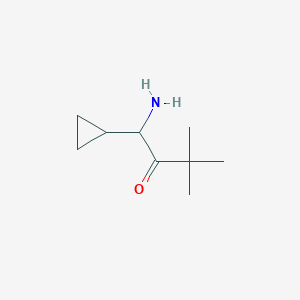
![1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13172787.png)

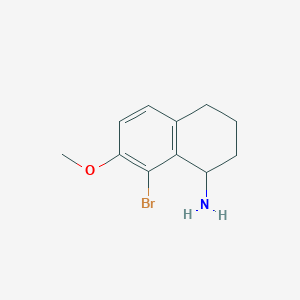
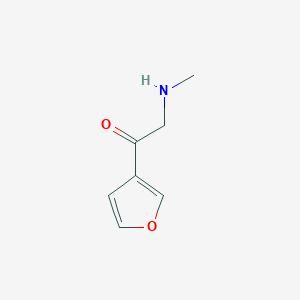
![2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B13172816.png)
